2-Morpholinecarboxamide hydrochloride
Overview
Description
It is a white crystalline powder that is soluble in water and is commonly used in medical, environmental, and industrial research.
Preparation Methods
2-Morpholinecarboxamide hydrochloride can be synthesized by reacting 2-morpholine carboxylic acid with thionyl chloride in the presence of N, N-dimethylformamide. The resulting intermediate is then treated with hydrochloric acid at room temperature to form the final product. Industrial production methods typically involve similar synthetic routes but on a larger scale, ensuring high purity and yield.
Chemical Reactions Analysis
2-Morpholinecarboxamide hydrochloride undergoes various chemical reactions, including:
Oxidation: It can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: It can undergo substitution reactions where the amide group is replaced by other functional groups.
Common reagents and conditions used in these reactions include acids, bases, and solvents like dimethylformamide. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
2-Morpholinecarboxamide hydrochloride has a wide range of scientific research applications:
Chemistry: It is used as a reagent in various chemical syntheses.
Biology: It is employed in biological studies to understand its effects on different biological pathways.
Medicine: It has potential therapeutic applications and is studied for its effects on various medical conditions.
Industry: It is used in industrial research for developing new materials and processes.
Mechanism of Action
The mechanism by which 2-Morpholinecarboxamide hydrochloride exerts its effects involves its interaction with specific molecular targets and pathways. It can bind to certain receptors or enzymes, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of its use.
Comparison with Similar Compounds
2-Morpholinecarboxamide hydrochloride can be compared with other similar compounds such as:
Morpholine-2-carboxamide: This compound has a similar structure but lacks the hydrochloride group.
4-Morpholinylacetic acid: Another related compound with different functional groups.
The uniqueness of this compound lies in its specific chemical structure, which imparts distinct properties and applications compared to its analogs.
Properties
IUPAC Name |
morpholine-2-carboxamide;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10N2O2.ClH/c6-5(8)4-3-7-1-2-9-4;/h4,7H,1-3H2,(H2,6,8);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UJWGIIHZXUTSNZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(CN1)C(=O)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11ClN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.60 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1185296-76-7 | |
Record name | 2-Morpholinecarboxamide, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1185296-76-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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